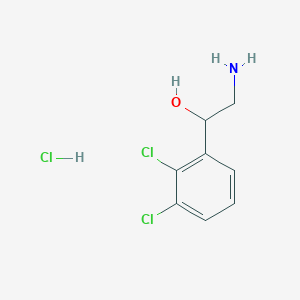

2-Amino-1-(2,3-dichlorophenyl)ethanol HCl

Description

Contextualization within Dichloro-substituted Phenylethanolamine Scaffolds

The 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl molecule belongs to the larger class of phenylethanolamines, which are characterized by a phenethylamine (B48288) backbone with a hydroxyl group on the beta-carbon. The "dichloro-substituted" aspect of its name indicates the presence of two chlorine atoms on the phenyl ring. The specific 2,3-dichloro substitution pattern on the phenyl ring is a key area of interest. The position of these halogen atoms can significantly influence the molecule's electronic properties, lipophilicity, and steric profile. These factors, in turn, can dictate how the molecule interacts with biological systems. The exploration of various substitution patterns on the phenyl ring is a common strategy in medicinal chemistry to modulate the activity and properties of a lead compound. The study of dichloro-substituted phenylethanolamine scaffolds, including the 2,3-dichloro variant, is part of a broader effort to understand structure-activity relationships (SAR) within this chemical class.

Importance of the 2-Amino-1-Arylethanol Motif in Organic Synthesis

The 2-amino-1-arylethanol motif is a fundamental structural unit found in a wide array of biologically active compounds and natural products. researchgate.net This structural framework is a cornerstone in the development of various therapeutic agents. The versatility of this motif makes it a valuable target in organic synthesis. Synthetic chemists are continually seeking more efficient and selective methods to construct this key fragment. The development of novel synthetic routes to access 2-amino-1-arylethanol derivatives is an active area of research, with implications for the discovery of new medicines. researchgate.net

Overview of Stereoisomeric Forms and Their Synthetic Challenges

A critical aspect of the 2-Amino-1-(2,3-dichlorophenyl)ethanol molecule is the presence of a stereocenter at the carbon atom bearing the hydroxyl group. This gives rise to two enantiomers, the (R)- and (S)-forms. It is well-established in pharmacology that different stereoisomers of a chiral drug can exhibit vastly different biological activities and metabolic profiles. googleapis.com

The synthesis of single enantiomers, or stereoselective synthesis, presents a significant challenge for chemists. elsevierpure.comresearchgate.net Traditional methods often produce a racemic mixture (an equal mixture of both enantiomers), which then requires a costly and often inefficient separation process known as chiral resolution. googleapis.comresearchgate.net Modern asymmetric synthesis aims to directly produce a single, desired enantiomer, thereby avoiding the drawbacks of resolution. researchgate.net The development of stereoselective methods for the synthesis of 2-amino-1-arylethanols is a major focus in organic chemistry, employing various strategies such as the use of chiral catalysts or auxiliaries. researchgate.netaalto.fi The challenges are often compounded by the need for high yields and enantiomeric purity on a large scale for potential industrial applications. googleapis.com

Hypothesis of Research Gaps and Future Directions Pertaining to this compound

While the broader class of phenylethanolamines is well-studied, specific research on the 2,3-dichloro substituted variant appears to be less prevalent in publicly available literature. This suggests several potential research gaps and future directions:

Detailed Biological Profiling: A thorough investigation into the specific biological targets and pharmacological effects of this compound is warranted.

Stereoselective Synthesis: The development of a robust and efficient stereoselective synthesis for the individual (R) and (S) enantiomers of this compound would be a significant contribution. This would enable a detailed comparison of their biological activities.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of how the 2,3-dichloro substitution pattern influences activity compared to other di- and mono-substituted analogs would provide valuable insights for rational drug design.

Exploration of Novel Applications: Given the diverse biological roles of phenylethanolamines, research could explore the potential of this compound in areas beyond traditional applications.

The following table provides a summary of key research areas and their significance:

| Research Area | Significance |

| Biological Profiling | Understanding the specific interactions of the compound with biological systems. |

| Stereoselective Synthesis | Enabling the production of single enantiomers for detailed pharmacological evaluation. |

| SAR Studies | Providing a framework for the rational design of new and improved analogs. |

| Novel Applications | Expanding the potential utility of this chemical scaffold. |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-1-(2,3-dichlorophenyl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO.ClH/c9-6-3-1-2-5(8(6)10)7(12)4-11;/h1-3,7,12H,4,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVHHFMDGVQRKKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Amino 1 2,3 Dichlorophenyl Ethanol Hcl

Direct Synthetic Approaches to the Amino Alcohol Core

Direct synthesis of the 2-amino-1-(2,3-dichlorophenyl)ethanol core is paramount for efficient production. These methods focus on establishing the two contiguous stereocenters in a controlled manner, often employing catalytic asymmetric reactions to achieve high enantiomeric purity.

Asymmetric Reduction Strategies for 2-Amino-1-(2,3-dichlorophenyl)ethanone Precursors

A key strategy for synthesizing chiral amino alcohols is the asymmetric reduction of the corresponding α-amino ketone precursor. This approach is advantageous as it can set the stereochemistry at the hydroxyl-bearing carbon with high selectivity.

Biocatalysis has emerged as a powerful tool for the synthesis of chiral alcohols due to the high stereoselectivity and mild reaction conditions offered by enzymes. Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are particularly effective for the asymmetric reduction of prochiral ketones. nih.gov These enzymes, often sourced from microorganisms like yeast or bacteria, can produce chiral alcohols with excellent enantiomeric excess. nih.govmdpi.com Engineered enzymes, developed through techniques like directed evolution, can exhibit enhanced activity, stability, and substrate specificity for non-natural substrates like 2-amino-1-(2,3-dichlorophenyl)ethanone. nih.gov For example, a ketoreductase from Scheffersomyces stipitis has been successfully used for the efficient synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, a structurally related compound, achieving high yield and enantiomeric excess. researchgate.net The use of whole-cell biocatalysts containing recombinant enzymes can simplify the process by providing cofactor regeneration systems in situ. mdpi.com

Table 1: Examples of Biocatalytic Reductions for Structurally Related Chloro-substituted Phenyl Alcohols

| Enzyme Source | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Scheffersomyces stipitis CBS 6045 | 2-chloro-1-(2,4-dichlorophenyl)ethanone | (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol | >99.9% | 88.2% | researchgate.net |

| Candida macedoniensis AKU 4588 | 2-chloro-1-(2,4-dichlorophenyl)ethanone | (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol | 99% | - | researchgate.net |

| Rhodococcus erythropolis | Various aromatic ketones | (S)-secondary alcohols | >99.9% | >98% (conversion) | mdpi.com |

This table is for illustrative purposes and showcases results for structurally similar compounds due to the limited direct data on 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl.

Asymmetric hydrogenation is a cornerstone of modern organic synthesis, allowing for the efficient production of enantiomerically pure compounds. wikipedia.org This method involves the use of a transition metal catalyst, typically based on rhodium, ruthenium, or iridium, coordinated to a chiral ligand. nih.govresearchgate.net For the synthesis of chiral 1,2-amino alcohols, the asymmetric hydrogenation of α-amino ketones is a highly effective approach. researchgate.net Catalysts such as those derived from BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and chiral diamines have shown remarkable efficiency and enantioselectivity in the reduction of aromatic ketones. nih.gov The choice of ligand, metal, and reaction conditions is crucial for achieving high turnover numbers and enantiomeric excesses. nih.gov

Table 2: Chiral Catalysts in Asymmetric Hydrogenation of Ketones

| Catalyst System | Substrate Type | Key Features | Reference |

| Ru-TsDPEN complexes | Aromatic ketones | Excellent for asymmetric transfer hydrogenation. | researchgate.net |

| Ir-(R)-Spiro-based catalysts | α-Amino ketones | High efficiency and enantioselectivity (up to 99.9% ee). | researchgate.net |

| BINAP/diamine-Ru catalyst | Aromatic ketones | Used in industrial synthesis of pharmaceutical agents. | wikipedia.org |

This table provides examples of catalyst systems effective for the asymmetric hydrogenation of ketones, which are applicable to the synthesis of the target compound.

Microbial resolution offers a classic yet effective method for obtaining enantiomerically pure compounds. This technique involves the use of microorganisms that selectively metabolize one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched. google.com For the production of optically active 2-amino-1-phenylethanol derivatives, microorganisms from genera such as Rhodosporidium and Comamonas have been shown to asymmetrically utilize one form of a racemic mixture. google.com This method can be advantageous due to its operational simplicity and the potential for high enantiomeric purity of the recovered product.

Nucleophilic Amination Routes to 2,3-Dichlorophenyl Substrates

Another direct approach involves the introduction of the amino group onto a suitable 2,3-dichlorophenyl-substituted precursor. Copper-catalyzed hydroamination of unprotected allylic alcohols has been developed for the asymmetric synthesis of γ-amino alcohols, providing a route to chiral 1,3-amino alcohols with excellent regioselectivity and enantioselectivity. researchgate.net Furthermore, palladium-catalyzed allylic C-H amination using electron-deficient N-nosyl carbamate nucleophiles presents a highly selective method for generating syn-1,3-amino alcohol motifs. nih.govillinois.edu

Multi-step Synthetic Sequences from Halogenated Benzaldehydes

Multi-step syntheses starting from readily available halogenated benzaldehydes, such as 2,3-dichlorobenzaldehyde, provide a versatile route to 2-amino-1-(2,3-dichlorophenyl)ethanol. A common strategy involves the initial formation of a cyanohydrin from the benzaldehyde, followed by reduction of the nitrile to an amine and the carbonyl group to a hydroxyl group. Another approach is the reaction of the benzaldehyde with a nucleophilic aminating agent. For instance, a general method for preparing 2-amino-1-phenylethanol derivatives involves the reaction of the corresponding benzaldehyde with excess ammonia. More complex multi-step sequences can offer greater control over stereochemistry and allow for the introduction of various functional groups.

Stereoselective Synthesis and Enantiomeric Control

The generation of specific stereoisomers of 2-Amino-1-(2,3-dichlorophenyl)ethanol requires sophisticated synthetic approaches that can control the formation of its two contiguous chiral centers. Methodologies leveraging chiral pool starting materials, diastereoselective reactions, and stereocontrolled reductive aminations are central to achieving high enantiomeric purity.

Chiral Pool Synthesis Approaches

Chiral pool synthesis is a foundational strategy in asymmetric synthesis that utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.orgbccollegeasansol.ac.in For the synthesis of 2-Amino-1-(2,3-dichlorophenyl)ethanol, natural α-amino acids like L-phenylalanine or L-serine serve as excellent chiral precursors.

This approach involves the conversion of the amino acid's functional groups while preserving the integrity of the original stereocenter. For instance, an L-amino acid can be transformed into a chiral α-amino aldehyde. Subsequent nucleophilic addition of a 2,3-dichlorophenyl organometallic reagent (e.g., a Grignard or organolithium reagent) to this aldehyde would form the new carbon-carbon bond and establish the second stereocenter at the hydroxyl-bearing carbon. The stereochemical outcome of this addition is influenced by the existing chiral center, a phenomenon known as substrate-controlled stereoselection. uvic.ca This method effectively transfers the chirality of the starting material to the final product. ddugu.ac.in

Diastereoselective Synthetic Strategies

A diastereoselective reaction is one in which a single starting material can form two or more diastereomeric products, but one is formed preferentially. ddugu.ac.in In the context of synthesizing 2-Amino-1-(2,3-dichlorophenyl)ethanol, controlling the relative stereochemistry between the amino and hydroxyl groups is critical.

One common strategy involves the nucleophilic addition to a chiral α-amino aldehyde, as mentioned in the chiral pool approach. The stereochemical outcome of such additions can often be predicted by established models like the Felkin-Anh or Cram-chelation models. These models consider the steric and electronic effects of the substituents on the α-carbon to predict which face of the carbonyl group is more accessible to the incoming nucleophile. For example, the addition of a 2,3-dichlorophenyl Grignard reagent to an N-protected α-amino aldehyde can proceed with high diastereoselectivity, favoring the syn or anti product depending on the protecting groups and reaction conditions.

Another powerful method is the asymmetric hydrogenation of an α-amino ketone precursor, such as 2-amino-1-(2,3-dichlorophenyl)ethanone. Using a chiral catalyst, the hydrogenation of the ketone can proceed with high enantio- and diastereoselectivity, establishing both chiral centers in a single step.

Investigation of Stereochemical Outcomes in Reductive Amination

Reductive amination is a highly versatile and widely used method for synthesizing amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com In the synthesis of 2-Amino-1-(2,3-dichlorophenyl)ethanol, this process would typically involve the reaction of a precursor like 1-(2,3-dichlorophenyl)-2-hydroxyethanone with an ammonia source to form an intermediate imine, which is then reduced to the final amino alcohol.

The stereochemical outcome of this process hinges on the reduction step of the C=N double bond of the imine intermediate. wikipedia.org The choice of reducing agent and catalyst is crucial for controlling the stereochemistry.

Key Factors Influencing Stereoselectivity in Reductive Amination:

Reducing Agent: Hydride reducing agents are commonly employed. Milder reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred because they selectively reduce the protonated iminium ion over the starting ketone, preventing the formation of the corresponding diol as a byproduct. masterorganicchemistry.commdma.ch

Catalytic Hydrogenation: Using molecular hydrogen (H₂) with a chiral catalyst (e.g., complexes of rhodium, ruthenium, or iridium) can achieve high levels of asymmetric induction. wikipedia.org This method is particularly powerful for establishing a chiral center during the reduction.

Substrate Control: If a chiral center is already present in the molecule before reduction (for example, if starting from a chiral α-hydroxy ketone), it can direct the stereochemical outcome of the imine reduction, leading to a diastereoselective transformation.

The process can be performed as a direct, one-pot reaction where the carbonyl compound, amine, and reducing agent are combined, or as an indirect, stepwise procedure where the imine is pre-formed and isolated before reduction. mdma.ch The direct approach is often more efficient, but the stepwise method can provide better control over side reactions. mdma.ch

Optimization of Reaction Conditions and Process Development

Moving from a laboratory-scale synthesis to a robust process suitable for larger-scale production requires careful optimization of all reaction parameters. The choice of solvent, temperature, and reactant stoichiometry directly impacts reaction efficiency, stereoselectivity, and the impurity profile of the final product.

Impact of Solvent Systems and Temperature Profiles

The solvent is not merely an inert medium but an active participant that can profoundly influence the stereochemical course of a reaction. rsc.org Solvent properties such as polarity, proticity, and coordinating ability can stabilize or destabilize transition states, thereby altering the energy difference between the pathways leading to different stereoisomers.

For stereoselective reactions, including nucleophilic additions and reductions, a systematic screening of solvents is essential. For instance, non-polar solvents like toluene or hexane might favor transition states governed by steric interactions, whereas polar, coordinating solvents like tetrahydrofuran (THF) or diethyl ether can participate in chelation control, leading to a different diastereomeric outcome.

Temperature is another critical parameter. According to the Eyring equation, the selectivity of a reaction is dependent on the difference in the Gibbs free energy of activation (ΔΔG‡) for the competing pathways. Lowering the reaction temperature generally increases selectivity by amplifying the effect of small differences in activation enthalpy. However, in some cases, non-linear relationships between temperature and enantiomeric excess are observed, indicating complex solvation effects or a change in the rate-determining step. rsc.org

| Solvent | Dielectric Constant (ε) | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) |

|---|---|---|---|---|

| Toluene | 2.4 | -78 | 15:1 | 85 |

| Toluene | 2.4 | 0 | 8:1 | 90 |

| Tetrahydrofuran (THF) | 7.6 | -78 | 1:10 | 88 |

| Tetrahydrofuran (THF) | 7.6 | 0 | 1:5 | 92 |

| Dichloromethane (DCM) | 9.1 | -78 | 5:1 | 75 |

This interactive table illustrates the hypothetical effect of solvent and temperature on the diastereoselective synthesis of a vicinal amino alcohol, demonstrating how reaction conditions can be tuned to favor a desired stereoisomer.

Stoichiometric Control and Impurity Minimization

Precise control over the stoichiometry of reactants is fundamental to maximizing the yield of the desired product and minimizing the formation of impurities. In a multi-step synthesis or a one-pot reaction like reductive amination, the relative amounts of the carbonyl substrate, the amine, and the reducing agent must be carefully balanced.

For example, in a direct reductive amination:

Excess Carbonyl: Using an excess of the ketone or aldehyde can lead to dialkylation of the amine product, where the newly formed amine reacts with another molecule of the carbonyl compound. mdma.ch

Amine Stoichiometry: Using a slight excess of the primary amine can sometimes suppress the formation of dialkylated byproducts. mdma.ch

Common impurities in the synthesis of 2-Amino-1-(2,3-dichlorophenyl)ethanol can arise from over-reduction, incomplete reaction, or side reactions involving functional groups. Identifying, synthesizing, and characterizing these impurities is a critical aspect of process development to ensure the quality and purity of the final active pharmaceutical ingredient.

| Ketone (eq.) | Amine (eq.) | Reducing Agent (eq.) | Yield of Desired Amine (%) | Key Impurity (%) |

|---|---|---|---|---|

| 1.0 | 1.1 | 1.0 | 85 | Unreacted Ketone (5%) |

| 1.5 | 1.0 | 1.5 | 70 | Dialkylated Amine (15%) |

| 1.0 | 1.1 | 2.0 | 65 | Reduced Ketone/Diol (20%) |

| 1.05 | 1.0 | 1.2 | 92 | Minimal (<2%) |

This interactive table presents hypothetical data on how varying the stoichiometry of reactants in a reductive amination process can influence product yield and the formation of common impurities.

Isolation and Purification Techniques for Research Scale

At the research scale, the isolation and purification of this compound are pivotal steps to ensure the high purity required for analytical characterization and further applications. The primary product is typically isolated as the hydrochloride salt, which often enhances its crystallinity and stability. Common techniques employed for the purification of this and similar amino alcohols include recrystallization and column chromatography.

Recrystallization is a widely used and effective method for purifying solid compounds. The choice of solvent is critical and is guided by the solubility profile of the compound—it should be sparingly soluble at room temperature and highly soluble at elevated temperatures. For amino alcohol hydrochlorides, polar protic solvents or mixtures thereof are often effective. For instance, a common procedure involves dissolving the crude hydrochloride salt in a minimal amount of a hot solvent, such as isopropanol or an ethanol (B145695)/water mixture, followed by slow cooling to induce crystallization. The resulting crystals are then collected by filtration, washed with a small amount of cold solvent to remove residual impurities, and dried under vacuum. The efficiency of this process is determined by the recovery of the purified product and its melting point, which should be sharp and within a narrow range for a pure compound.

Column chromatography is another powerful purification technique, particularly useful for removing impurities with similar solubility characteristics to the desired product or when dealing with oily products that are difficult to crystallize. For the separation of 2-Amino-1-(2,3-dichlorophenyl)ethanol, a silica gel stationary phase is typically used. The mobile phase, or eluent, is carefully selected to achieve optimal separation. A gradient of solvents, often starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate, can effectively separate the components of the reaction mixture. The progress of the separation is monitored by thin-layer chromatography (TLC). Once the desired fractions are collected, the solvent is removed under reduced pressure to yield the purified product. It's important to note that the free base form of the amino alcohol is often more amenable to silica gel chromatography than the hydrochloride salt. Therefore, a common strategy involves neutralizing the HCl salt, performing the chromatographic purification, and then reforming the salt by treating the purified free base with a solution of hydrochloric acid.

The selection of the appropriate purification technique depends on the nature of the impurities and the scale of the reaction. A combination of these methods may be necessary to achieve the desired level of purity.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of increasing importance to minimize environmental impact and enhance economic viability. The synthesis of this compound can be approached through various synthetic routes, each with different implications for sustainability. Key green chemistry metrics, such as atom economy and the E-factor (Environmental factor), are used to evaluate the efficiency and environmental footprint of a synthesis.

Atom Economy and Waste Reduction in Synthesis Pathways

Atom economy is a theoretical measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. savemyexams.com An ideal reaction would have a 100% atom economy, meaning all the atoms of the reactants are incorporated into the final product, with no byproducts. savemyexams.com

A common synthetic route to chiral amino alcohols involves the asymmetric reduction of an α-amino ketone or the resolution of a racemic mixture. Let's consider a hypothetical asymmetric synthesis of 2-Amino-1-(2,3-dichlorophenyl)ethanol from a suitable precursor to illustrate the concept of atom economy.

A highly atom-economical approach is the direct asymmetric hydrogenation of the corresponding α-amino ketone, 2-amino-1-(2,3-dichlorophenyl)ethanone. In this reaction, the ketone is directly converted to the chiral alcohol using a chiral catalyst and hydrogen gas.

Reaction: 2-amino-1-(2,3-dichlorophenyl)ethanone + H₂ → 2-Amino-1-(2,3-dichlorophenyl)ethanol

In this ideal scenario, all the atoms of the reactants are incorporated into the desired product, leading to a theoretical atom economy of 100%. This approach minimizes waste as there are no byproducts formed in the main reaction step.

In contrast, classical resolution methods, which involve separating a racemic mixture into its constituent enantiomers, inherently have a maximum theoretical yield of 50% for the desired enantiomer, unless the unwanted enantiomer can be racemized and recycled. This results in a significant amount of waste, as at least half of the material is an undesired byproduct.

The table below compares the theoretical atom economy of an ideal asymmetric synthesis with a classical resolution.

| Synthetic Method | Key Transformation | Theoretical Atom Economy | Waste Generation |

| Asymmetric Hydrogenation | Direct conversion of a prochiral ketone to a chiral alcohol | 100% | Minimal (only catalyst and solvent waste) |

| Classical Resolution | Separation of a racemic mixture | ≤ 50% (for the desired enantiomer) | High (at least 50% of the material is an undesired enantiomer) |

By prioritizing synthetic routes with high atom economy, such as asymmetric catalysis, the generation of waste is significantly reduced, aligning with the core principles of green chemistry.

Exploration of Sustainable Catalytic Systems

The development of sustainable catalytic systems is a cornerstone of green chemistry, aiming to replace stoichiometric reagents with catalytic alternatives that are efficient, selective, and environmentally benign. For the synthesis of chiral amino alcohols like 2-Amino-1-(2,3-dichlorophenyl)ethanol, both transition metal catalysis and biocatalysis offer promising sustainable options.

Transition Metal Catalysis: Asymmetric hydrogenation, often employing catalysts based on noble metals like ruthenium, rhodium, and iridium, is a powerful tool for the enantioselective synthesis of chiral alcohols and amines. nih.govacs.org These catalysts, when combined with chiral ligands, can achieve high enantioselectivities and turnover numbers, meaning a small amount of catalyst can produce a large quantity of the desired product. The high efficiency and atom economy of these reactions make them attractive from a green chemistry perspective. nih.gov However, the use of expensive and potentially toxic heavy metals necessitates efficient catalyst recovery and recycling to be truly sustainable.

Biocatalysis: Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a highly sustainable alternative to traditional chemical methods. nih.govmdpi.com Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, are highly selective, and are derived from renewable resources. For the synthesis of chiral amino alcohols, several classes of enzymes are particularly relevant:

Ketoreductases (KREDs): These enzymes catalyze the stereoselective reduction of ketones to alcohols. By selecting the appropriate KRED, it is possible to produce either the (R)- or (S)-enantiomer of the desired alcohol with high enantiomeric excess. The reduction of a suitable 2,3-dichloro-substituted acetophenone derivative using a KRED would be a direct and green route to the chiral alcohol precursor. nih.gov

Transaminases (TAs): Transaminases can be used to introduce an amino group into a ketone, producing a chiral amine. In some cases, they can also be used in the asymmetric synthesis of amino alcohols from hydroxy ketones. acs.org The use of transaminases offers a green route to chiral amines and their derivatives. acs.org

The table below summarizes the advantages of sustainable catalytic systems for the synthesis of chiral amino alcohols.

| Catalytic System | Catalyst Type | Key Advantages |

| Transition Metal Catalysis | Chiral complexes of Rh, Ru, Ir | High efficiency, high enantioselectivity, high atom economy |

| Biocatalysis | Enzymes (e.g., Ketoreductases, Transaminases) | Mild reaction conditions, high selectivity, renewable catalysts, biodegradable |

The ongoing exploration and development of these sustainable catalytic systems are crucial for advancing the synthesis of this compound and other valuable chiral compounds in a more environmentally responsible manner.

Chemical Reactivity and Derivatization Studies of 2 Amino 1 2,3 Dichlorophenyl Ethanol Hcl

Reactions at the Hydroxyl Moiety

The hydroxyl group in 2-Amino-1-(2,3-dichlorophenyl)ethanol is a versatile site for chemical modification, primarily through oxidation, esterification, and etherification reactions.

Oxidation Reactions

The secondary alcohol group in 2-Amino-1-(2,3-dichlorophenyl)ethanol can be oxidized to the corresponding ketone, 2-amino-1-(2,3-dichlorophenyl)ethanone. This transformation is a common and crucial step in the synthesis of various derivatives. The direct oxidation of unprotected amino alcohols can be challenging, often requiring specific catalytic systems to achieve high chemoselectivity. nih.gov

One effective method for the aerobic oxidation of unprotected amino alcohols utilizes a 2-azaadamantane (B3153908) N-oxyl (AZADO)/copper catalytic system. This approach allows for the selective oxidation of the alcohol to a carbonyl compound in good to high yields at ambient temperature. nih.gov For analogous compounds like 2-amino-1-(2,6-dichlorophenyl)ethan-1-ol, oxidation to the corresponding ketone is a known reaction. The oxidation of 2-amino-1-butanol has also been studied using reagents like dihydroxydiperiodatonickelate(IV) in an alkaline medium. mdpi.org Such methods could potentially be adapted for the oxidation of 2-Amino-1-(2,3-dichlorophenyl)ethanol.

Table 1: Oxidation Reactions of Amino Alcohols

| Oxidizing Agent/System | Substrate Example | Product Type | Reference |

|---|---|---|---|

| 2-Azaadamantane N-oxyl (AZADO)/Copper | Unprotected Amino Alcohols | Amino Carbonyl Compounds | nih.gov |

Esterification and Etherification Reactions

Esterification: The hydroxyl group of 2-Amino-1-(2,3-dichlorophenyl)ethanol can undergo esterification to form the corresponding esters. This reaction is typically carried out with acylating agents such as acyl chlorides or acid anhydrides. To prevent the competing N-acylation of the more nucleophilic amino group, the reaction is often performed under acidic conditions. In an acidic medium, the amino group is protonated, which deactivates it towards acylation, thereby promoting selective O-acylation. nih.gov For instance, the esterification of amino acids is effectively carried out using an alcohol in the presence of a chlorinating agent like trimethylchlorosilane. google.com A similar strategy could be employed for 2-Amino-1-(2,3-dichlorophenyl)ethanol using an appropriate acid chloride or anhydride. The hydrolysis of the resulting esters can be achieved using dilute acid or alkali to regenerate the alcohol. savemyexams.com

Etherification: The formation of ethers from 2-Amino-1-(2,3-dichlorophenyl)ethanol can be achieved through Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. Given the presence of the amino group, selective O-alkylation of the hydroxyl group requires careful selection of reaction conditions to avoid N-alkylation. General protocols for the etherification of alcohols often involve the use of a base to deprotonate the hydroxyl group, followed by reaction with an alkylating agent. organic-chemistry.org

Table 2: Esterification and Etherification of Alcohols

| Reaction Type | Reagents | Product Type | General Reference |

|---|---|---|---|

| Esterification | Acyl Chloride/Acid Anhydride (under acidic conditions) | Ester | nih.gov |

Reactions at the Amino Moiety

The primary amino group of 2-Amino-1-(2,3-dichlorophenyl)ethanol is a key site for a variety of derivatization reactions, including acylation, amidation, alkylation, and the formation of imines and oxazolidines.

Acylation and Amidation Reactions

The amino group readily undergoes acylation with acyl chlorides or acid anhydrides to form amides. This nucleophilic addition-elimination reaction is a fundamental transformation in organic synthesis. savemyexams.comyoutube.com The reaction typically proceeds under neutral or basic conditions. When both the hydroxyl and amino groups are present, acylation often occurs preferentially at the more nucleophilic amino group under standard conditions.

Table 3: Acylation/Amidation of Amines

| Acylating Agent | Product Type | General Reference |

|---|---|---|

| Acyl Chloride | Amide | savemyexams.com |

Alkylation Reactions

The nitrogen atom of the amino group can be alkylated using various alkylating agents, such as alkyl halides. Direct N-alkylation of unprotected amino acids with alcohols has been achieved using catalytic methods, representing an environmentally friendly approach. nih.gov For instance, ruthenium catalysts have been shown to efficiently catalyze the N-alkylation of amines with alcohols. unito.itacs.org A simple and efficient protocol for the selective mono-N-alkylation of arylaminoethanols from primary aromatic amines has been developed using potassium carbonate as a base under mild conditions. thieme-connect.de These methods provide a basis for the selective N-alkylation of 2-Amino-1-(2,3-dichlorophenyl)ethanol.

Table 4: N-Alkylation of Amines

| Alkylating Agent/System | Product Type | General Reference |

|---|---|---|

| Alcohols (with Ru catalyst) | N-Alkyl Amine | nih.govunito.itacs.org |

Formation of Imine and Oxazolidine (B1195125) Derivatives

Imine Formation: The primary amino group of 2-Amino-1-(2,3-dichlorophenyl)ethanol can react with aldehydes or ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and reversible. libretexts.orglibretexts.org The formation of imines is a common strategy in organic synthesis and is involved in various biological pathways. The reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. nih.govucl.ac.uk

Oxazolidine Formation: In the presence of a carbonyl compound, 1,2-amino alcohols like 2-Amino-1-(2,3-dichlorophenyl)ethanol can undergo intramolecular cyclization to form oxazolidine derivatives. This reaction proceeds through the initial formation of an imine or a hemiaminal, followed by the nucleophilic attack of the hydroxyl group on the imine or hemiaminal carbon. nih.gov The synthesis of oxazolidin-2-ones, a related class of heterocyclic compounds, can be achieved from β-amino alcohols through reactions with reagents like phosgene (B1210022) or via a Curtius reaction of β-hydroxy carbonyl compounds. nih.gov

Table 5: Imine and Oxazolidine Formation

| Reactant | Product Type | General Reference |

|---|---|---|

| Aldehyde/Ketone | Imine (Schiff Base) | libretexts.orglibretexts.org |

Reactivity of the Dichlorophenyl Ring

The presence of two chlorine atoms, a hydroxyl group, and a protonated aminomethyl group (—CH(OH)CH₂NH₃⁺) significantly influences the reactivity of the aromatic ring. These substituents modulate the electron density of the ring and direct the regiochemical outcome of substitution reactions.

Electrophilic Aromatic Substitution Studies

Electrophilic Aromatic Substitution (EAS) on the 2,3-dichlorophenyl ring of the title compound is expected to be challenging due to the cumulative deactivating effects of the substituents. unacademy.comorganicchemistrytutor.com The general mechanism for EAS involves the attack of an electrophile on the electron-rich benzene (B151609) ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, followed by the removal of a proton to restore aromaticity. byjus.combyjus.commasterorganicchemistry.com

The rate and orientation of EAS are dictated by the electronic effects of the substituents already present on the ring. organicchemistrytutor.com These effects are broadly classified as activating (electron-donating) or deactivating (electron-withdrawing). libretexts.org

1-(Aminoethanol) Side Chain: In the specified HCl salt, the amino group is protonated to form an ammonium (B1175870) group (-NH₃⁺). This group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect. youtube.com The hydroxyl group (-OH) on the benzylic carbon is an activating, ortho-, para-director. However, its influence is transmitted through the carbon framework and is generally weaker than groups directly attached to the ring.

Given this complex substitution pattern, predicting the outcome of an EAS reaction is not straightforward. The reaction would likely require harsh conditions, and a mixture of products would be expected. The two chlorine atoms at positions 2 and 3, along with the deactivating side chain at position 1, sterically hinder positions 2, 3, and 6. The primary competition would be between the ortho-, para-directing influence of the two chlorine atoms and the meta-directing influence of the -CH(OH)CH₂NH₃⁺ group.

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Influence |

|---|---|---|---|---|

| -Cl | C2 | -I, +R | Deactivating | Ortho, Para |

| -Cl | C3 | -I, +R | Deactivating | Ortho, Para |

| -CH(OH)CH₂NH₃⁺ | C1 | -I | Strongly Deactivating | Meta |

Nucleophilic Aromatic Substitution (where applicable)

Nucleophilic Aromatic Substitution (SNAr) is a pathway for replacing a leaving group (like a halide) on an aromatic ring with a nucleophile. wikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. wikipedia.orglibretexts.org

For this compound, the chlorine atoms at positions C2 and C3 could potentially serve as leaving groups. However, the ring lacks the typically strong nitro-type activating groups required for an efficient SNAr reaction. libretexts.org The other substituents are not sufficiently electron-withdrawing to significantly stabilize the Meisenheimer complex. Therefore, SNAr reactions on this substrate are expected to be very slow and would likely require extreme conditions, such as high temperatures and very strong nucleophiles. libretexts.org The substitution could theoretically occur at either C2 or C3, leading to a mixture of regioisomeric products.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing synthetic routes.

Elucidation of Reaction Intermediates

The primary intermediates in reactions involving the dichlorophenyl ring are the arenium ion in EAS and the Meisenheimer complex in SNAr.

Arenium Ion (Sigma Complex): In a hypothetical EAS reaction, such as nitration, the electrophile (e.g., NO₂⁺) would attack one of the available positions on the ring (C4, C5, or C6). This attack disrupts the aromaticity and forms a resonance-stabilized carbocation. The stability of this intermediate determines the preferred position of attack. For instance, attack at C4 or C6 would be directed by the C2 and C3 chlorine atoms, respectively, while attack at C5 would be directed by the side chain at C1.

Meisenheimer Complex: In a potential SNAr reaction, a nucleophile would attack either C2 or C3, forming a tetrahedral carbon and a negatively charged intermediate. The negative charge would be delocalized across the aromatic system. The stability of this complex is paramount for the reaction to proceed. libretexts.org Given the lack of strong resonance-withdrawing groups, this intermediate would be relatively high in energy, making its formation unfavorable.

Stereochemical Fate and Facial Selectivity in Reactions

The title compound is a chiral molecule, with a stereocenter at the carbon atom bearing the hydroxyl group (C1 of the ethanol (B145695) chain). This chirality is a critical aspect of its chemistry, as stereoisomers can have different biological activities. acs.org The synthesis and reactions of such 2-amino-1-arylethanol structures often require careful stereochemical control. acs.orgbeilstein-journals.org

Reactions involving the chiral center can proceed with either retention or inversion of configuration, or through a planar intermediate leading to racemization. The outcome is highly dependent on the reaction mechanism.

Advanced Structural Elucidation and Spectroscopic Characterization

Crystallographic Analysis

No published single crystal X-ray diffraction studies for 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl were found. This type of analysis would be essential for definitively determining its absolute stereochemistry, solid-state conformation, and detailed bond lengths and angles. Without such a study, information on the compound's crystal system, space group, and unit cell dimensions remains unknown.

Single Crystal X-ray Diffraction for Absolute Stereochemistry and Conformation

Information regarding the absolute stereochemistry and conformational analysis of this compound from single crystal X-ray diffraction is not available in the scientific literature.

Analysis of Intermolecular and Intramolecular Interactions

A detailed analysis of the hydrogen bonding network, potential π-π stacking, or other non-covalent interactions that govern the crystal lattice is not possible without crystallographic data.

Polymorphism and Crystal Packing Phenomena

There are no studies available that investigate the potential for polymorphism—the ability of the compound to exist in multiple crystalline forms. Research into different crystal packing arrangements has not been published.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While basic NMR data may exist for verification purposes, comprehensive structural assignment using advanced spectroscopic methods has not been published for this compound.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Assignments

No publicly available data from multi-dimensional NMR experiments such as COSY, HSQC, HMBC, or NOESY could be located. These advanced techniques would be necessary to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to confirm the connectivity of the molecular structure.

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their local environment.

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its various functional moieties. Based on data from analogous compounds such as ethanolamine (B43304) hydrochloride and halogenated phenols, a detailed assignment of the principal vibrational modes can be proposed. nist.govnih.govresearchgate.net

The O-H stretching vibration of the alcohol group is expected to appear as a broad band in the region of 3400-3200 cm⁻¹ in the IR spectrum, indicative of hydrogen bonding. The N-H stretching vibrations of the primary amine hydrochloride will likely be observed as a broad, complex set of bands between 3200 and 2800 cm⁻¹. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are found just below this value.

The C-O stretching vibration of the alcohol is anticipated in the 1200-1000 cm⁻¹ region. The C-Cl stretching modes of the dichlorophenyl group are expected in the fingerprint region, typically between 800 and 600 cm⁻¹. The aromatic C=C stretching vibrations will give rise to a series of bands in the 1600-1450 cm⁻¹ range.

Table 2: Predicted Vibrational Frequencies and Assignments

| Wavenumber (cm⁻¹) | Assignment | Spectroscopic Technique |

|---|---|---|

| 3400-3200 | O-H stretch (H-bonded) | IR |

| 3200-2800 | N-H stretch (amine HCl) | IR |

| 3100-3000 | Aromatic C-H stretch | IR, Raman |

| 3000-2850 | Aliphatic C-H stretch | IR, Raman |

| 1600-1450 | Aromatic C=C stretch | IR, Raman |

| 1200-1000 | C-O stretch | IR |

| 800-600 | C-Cl stretch | IR, Raman |

The vibrational spectra of this compound can be sensitive to its conformational state. Different rotational isomers may exhibit slight variations in their vibrational frequencies due to changes in bond angles, dihedral angles, and intramolecular interactions. For example, the frequency of the O-H stretching vibration can be influenced by the presence of an intramolecular hydrogen bond between the hydroxyl group and the amino group or the chlorine atoms on the phenyl ring.

Similarly, the C-Cl stretching frequencies can be affected by the orientation of the dichlorophenyl ring relative to the ethanolamine side chain. While challenging to resolve, these subtle spectral shifts can provide insights into the conformational equilibrium in the solid state or in solution.

Mass Spectrometry for Structural Confirmation and Fragmentation Pathways

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. For 2-Amino-1-(2,3-dichlorophenyl)ethanol, the theoretical exact mass of the free base can be calculated from its molecular formula, C₈H₉Cl₂NO. fluorochem.co.uk

The protonated molecule, [M+H]⁺, would be observed in positive-ion mode ESI-HRMS. The high mass accuracy of this technique allows for the unambiguous confirmation of the elemental formula of the compound.

Table 3: Theoretical Exact Mass for HRMS Analysis

| Ion | Molecular Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M] | C₈H₉³⁵Cl₂NO | 205.00612 |

| [M+H]⁺ | C₈H₁₀³⁵Cl₂NO⁺ | 206.01340 |

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (in this case, the protonated molecule) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide valuable structural information. The fragmentation of protonated 2-Amino-1-(2,3-dichlorophenyl)ethanol is expected to follow pathways characteristic of amino alcohols and benzyl alcohols. youtube.comnih.govchegg.comstackexchange.comresearchgate.net

Common fragmentation pathways for protonated amino acids and related compounds include the loss of small neutral molecules such as water (H₂O), ammonia (NH₃), and carbon monoxide (CO). nih.govunito.itnih.govmdpi.com For the target molecule, the following fragmentation pathways are plausible:

Loss of water: The protonated molecule could readily lose a molecule of water from the hydroxyl group, leading to a significant fragment ion.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the amino group (alpha-cleavage) is a common fragmentation pathway for amines. youtube.com This would result in the formation of a stable iminium ion.

Benzylic cleavage: Cleavage of the bond between the benzylic carbon and the ethanolamine side chain would lead to the formation of a dichlorobenzyl cation or a related tropylium ion, which is often a prominent peak in the mass spectra of benzyl derivatives. stackexchange.com

Loss of the aminomethyl group: Cleavage of the bond between the benzylic carbon and the nitrogen-containing side chain can also occur.

Table 4: Predicted Major Fragment Ions in Tandem Mass Spectrometry

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 206.01 | 188.00 | H₂O | Loss of water |

| 206.01 | 175.98 | CH₂NH₂ | Alpha-cleavage |

| 206.01 | 159.96 | C₇H₅Cl₂ | Loss of dichlorophenyl group |

| 206.01 | 145.98 | C₂H₄NO | Benzylic cleavage |

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) is a predominant method used for quantum chemical calculations, balancing computational cost and accuracy. It is employed to determine the electronic structure and energy of the molecule, forming the basis for predicting a wide range of properties. Such calculations are typically performed using a functional like B3LYP combined with a basis set such as 6-311G(d,p) or higher for geometry optimization and frequency calculations. mdpi.comnih.gov

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. mdpi.com

For dichlorophenyl derivatives, studies show that the HOMO-LUMO energy gap can effectively characterize charge transfer interactions within the molecule. nih.gov In a theoretical study of 1-(4-aminophenyl)-3-(i,j-dichlorophenyl)prop-2-en-1-one isomers, DFT calculations revealed how the position of the chlorine atoms influences the electronic properties. nih.gov For 2-Amino-1-(2,3-dichlorophenyl)ethanol, the HOMO would likely be localized on the amino group and the phenyl ring, while the LUMO would be distributed across the aromatic system, influenced by the electron-withdrawing chlorine atoms.

The Molecular Electrostatic Potential (MEP) map is another crucial tool derived from electronic structure calculations. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (positive potential, typically colored blue) and nucleophilic (negative potential, colored red) sites. For 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl, the MEP would show a positive potential around the ammonium (B1175870) group (-NH3+) and the hydroxyl proton, indicating sites susceptible to nucleophilic attack. Negative potential would be concentrated around the electronegative chlorine and oxygen atoms. This analysis is vital for understanding how the molecule interacts with biological receptors or other molecules. nih.gov

Table 1: Representative Quantum Chemical Descriptors for a Dichlorophenyl Analog

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | ~ -6.5 to -7.0 | Ionization Potential (Electron-donating ability) |

| ELUMO | ~ -0.5 to -1.5 | Electron Affinity (Electron-accepting ability) |

| Energy Gap (ΔE) | ~ 5.0 to 6.5 | Chemical Reactivity and Kinetic Stability |

Note: The values are illustrative, based on data for analogous dichlorophenyl compounds, and not specific to this compound.

The flexibility of 2-Amino-1-(2,3-dichlorophenyl)ethanol arises from the rotation around several single bonds, particularly the C-C bond of the ethanolamine (B43304) side chain and the C-phenyl bond. This rotation gives rise to various conformers with different energies. Mapping the potential energy surface as a function of key dihedral angles reveals the conformational energy landscape, identifying low-energy, stable conformers and the energy barriers between them.

For related amino alcohols like ethanolamine hydrochloride, NMR and computational studies have shown a strong preference for the gauche conformation around the O-C-C-N bond in various solvents. researchgate.net This preference is often stabilized by an intramolecular hydrogen bond between the ammonium group and the hydroxyl group. In the case of this compound, a similar intramolecular hydrogen bond (N-H···O) would be expected to be a dominant factor in determining its most stable conformation. The steric hindrance from the bulky dichlorophenyl group would also play a significant role in defining the rotational barriers and the relative stability of different conformers. nih.gov

Quantum chemical calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating the 1H and 13C NMR chemical shifts. nih.gov Theoretical calculations on similar molecules have shown good agreement with experimental spectra, aiding in the assignment of complex signals. nih.gov For the target molecule, calculations would help assign the protons and carbons of the dichlorophenyl ring and the ethanolamine side chain.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov These theoretical frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors. The predicted IR spectrum for 2-Amino-1-(2,3-dichlorophenyl)ethanol would show characteristic peaks for O-H and N-H stretching (typically in the 3200-3500 cm⁻¹ region), C-H stretching, and vibrations associated with the dichlorinated aromatic ring. mdpi.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. arxiv.org The predicted spectrum for this compound would likely show absorptions characteristic of the dichlorobenzene chromophore.

Table 2: Predicted vs. Experimental Spectroscopic Data Correlation for Analogous Compounds

| Spectroscopic Technique | Computational Method | Key Findings from Analog Studies |

|---|---|---|

| NMR | DFT/GIAO | Excellent linear correlation between calculated and experimental chemical shifts. nih.gov |

| IR | DFT/B3LYP | Good agreement for vibrational frequencies after applying a scaling factor. mdpi.com |

| UV-Vis | TD-DFT | Accurate prediction of λmax for π→π* transitions in the aromatic system. arxiv.org |

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the topology of the electron density to characterize chemical bonds and non-covalent interactions. By locating bond critical points (BCPs) between atoms, one can determine the nature of the interaction. For instance, the presence of a BCP between a hydrogen atom of the ammonium group and the hydroxyl oxygen would confirm the intramolecular hydrogen bond and allow for quantification of its strength.

In the solid state, the crystal packing is stabilized by a network of intermolecular interactions. For dichlorophenyl-containing molecules, studies have revealed the importance of various non-covalent interactions, including conventional hydrogen bonds (e.g., N-H···Cl), C-H···π interactions, and halogen bonds (Cl···Cl). mdpi.com Analysis of these weak interactions is crucial for understanding the crystal lattice energy and polymorphism.

Molecular Dynamics Simulations

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational dynamics and flexibility over time.

Solvent Effects on Molecular Structure and Reactivity

Density Functional Theory (DFT) is a common method used to model these interactions. By performing calculations with different solvent models (e.g., Polarizable Continuum Models like PCM), researchers can predict how the molecular geometry and electronic properties change in various environments. For instance, a computational study on 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol, which also contains a dichlorinated phenyl ring, demonstrated that while the Frontier Molecular Orbital (FMO) energy gap showed minimal variation across different solvents, greater stability was observed in polar environments. researchgate.net This suggests that polar solvents would likely stabilize the structure of this compound as well.

The amino and hydroxyl groups in this compound are capable of forming hydrogen bonds. The presence of a solvent can mediate these interactions. In non-polar solvents, intramolecular hydrogen bonding between the amino and hydroxyl groups is expected to be more prevalent, leading to a more compact conformation. Conversely, in polar, protic solvents like water or ethanol (B145695), intermolecular hydrogen bonds with the solvent molecules would be favored, resulting in a more extended conformation. These conformational changes can directly impact the molecule's reactivity and its ability to bind to target receptors.

The following table illustrates hypothetical solvent effects on key properties of a phenylethanolamine derivative based on general principles observed in computational chemistry.

| Solvent | Dielectric Constant (ε) | Predicted Dominant Conformation | Hydrogen Bonding |

| Chloroform | 4.81 | Compact | Primarily Intramolecular |

| Ethanol | 24.55 | Extended | Inter- and Intramolecular |

| Water | 80.1 | Extended | Primarily Intermolecular |

This table is illustrative and based on general principles of solvent effects on molecules with similar functional groups.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions, including the synthesis of complex molecules like this compound. By modeling the reaction pathways and analyzing the transition states, chemists can gain a deeper understanding of reaction feasibility, selectivity, and kinetics.

The synthesis of chiral amino alcohols often involves multiple steps and the potential for various side products. Computational methods, particularly DFT, can be used to map the potential energy surface of a reaction, identifying the most energetically favorable pathway from reactants to products. This involves calculating the energies of reactants, intermediates, transition states, and products.

For example, in the synthesis of chiral amino alcohols, various catalytic methods are employed, such as asymmetric transfer hydrogenation or hydroamination. acs.orgnih.gov Computational modeling can help in understanding the role of the catalyst and predicting the reaction mechanism. A proposed mechanism can be validated by comparing the computationally predicted energy barriers with experimentally determined reaction rates.

Recent studies on the synthesis of amino alcohols have utilized computational analysis to propose detailed reaction steps. For instance, in copper-catalyzed hydroamination reactions, a proposed mechanism involves the hydrocupration of an alkene followed by a reaction with a hydroxylamine (B1172632) derivative to form the desired amino alcohol. nih.gov Computational modeling can confirm the feasibility of each step in such a catalytic cycle.

A critical aspect of synthesizing chiral molecules like this compound is controlling the stereochemistry. The synthesis of this compound would likely involve the reduction of a corresponding α-aminoketone or a related precursor, where the formation of two possible enantiomers (R and S) can occur. Computational modeling is instrumental in understanding and predicting the stereochemical outcome of such reactions.

The origin of stereoselectivity lies in the energy difference between the diastereomeric transition states leading to the different stereoisomers. By calculating the energies of these transition states, it is possible to predict which enantiomer will be preferentially formed.

A notable example of this approach is the computational modeling of the Petasis borono-Mannich reaction to produce chiral 1,2-amino alcohols. chemrxiv.org In this study, DFT calculations were used to model the diastereomeric transition states. The analysis revealed that a non-conventional C-H···O interaction selectively stabilized the transition state leading to the major enantiomer, thus explaining the observed high enantioselectivity. chemrxiv.org This level of insight is invaluable for designing more efficient and selective synthetic routes.

The following table presents hypothetical energy data for the transition states in a stereoselective reduction, illustrating how computational predictions are made.

| Transition State | Leading to Enantiomer | Relative Energy (kcal/mol) | Predicted Enantiomeric Excess (ee%) |

| TS1 | R | 0.0 | 95% |

| TS2 | S | 2.0 |

This table is a hypothetical example to illustrate the concept of using transition state energy differences to predict stereochemical outcomes.

Applications in Advanced Organic Synthesis and Materials Chemistry

As a Chiral Building Block in Complex Molecule Synthesis

In the realm of organic synthesis, a chiral building block is an enantiomerically pure compound that is incorporated into a larger molecule, transferring its stereochemical information to the final product. Amino alcohols are a prominent class of such building blocks. tcichemicals.com 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl serves as an exemplary chiral precursor, providing a foundation for creating more complex structures with defined three-dimensional arrangements. Its utility stems from the ability to use its inherent chirality to direct the formation of new stereocenters in a predictable manner.

The amino alcohol moiety of this compound is a versatile handle for the synthesis of various heterocyclic systems. The presence of the 2,3-dichlorophenyl group is particularly significant, as this substitution pattern is directly installed into the heterocyclic core, a structural motif that can be challenging to create through other synthetic routes. nih.gov The amino group and the hydroxyl group can participate in a variety of cyclization reactions to form rings.

For instance, the amino group can act as a nucleophile to react with bifunctional electrophiles, leading to the formation of diverse heterocycles. While direct studies on this specific compound may be limited, established synthetic methodologies for forming heterocycles from amino alcohols are widely applicable. researchgate.netclockss.org

Table 1: Potential Heterocyclic Scaffolds from 2-Amino-1-(2,3-dichlorophenyl)ethanol Precursors

| Heterocycle Class | Potential Co-reactant(s) | Reaction Type |

|---|---|---|

| Oxazolidines | Aldehydes or Ketones | Condensation / Cyclization |

| Thiazolidines | Thiocarbonyl compounds | Condensation / Cyclization |

| Pyrazines | α-Diketones | Condensation / Cyclization |

| Imidazoles | Carboxylic acid derivatives | Cyclocondensation |

| 1,2,4-Thiadiazines | Sulfamoyl chlorides followed by cyclization | Multi-step synthesis clockss.org |

These reactions would yield heterocycles bearing a dichlorophenyl substituent and a chiral side chain, which are valuable scaffolds in medicinal chemistry and materials science.

The primary advantage of using an enantiomerically pure building block like (R)- or (S)-2-Amino-1-(2,3-dichlorophenyl)ethanol HCl is the direct and reliable synthesis of enantiopure downstream products. nih.gov This approach, often termed the "chiral pool" strategy, avoids the need for costly and often inefficient chiral resolutions or asymmetric syntheses at later stages. google.comgoogleapis.com

The synthetic transformations can be simple modifications of the functional groups or more complex elaborations. For example, the hydroxyl group can be converted to other functionalities (e.g., halides, azides) via nucleophilic substitution, typically with inversion of configuration, to produce a new stereocenter. The amino group can be acylated, alkylated, or used to direct further reactions while the original stereocenter remains intact. This strategy ensures that the high enantiomeric purity of the starting material is transferred to subsequent generations of chiral molecules. nih.gov

Potential as a Chiral Auxiliary in Asymmetric Reactions

A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. After the reaction, the auxiliary is cleaved and can often be recovered for reuse. 1,2-amino alcohols are one of the most successful classes of chiral auxiliaries. nih.gov

This compound possesses the key features of an effective chiral auxiliary. It can be attached to a prochiral substrate (e.g., via an amide linkage with a carboxylic acid or an imine linkage with an aldehyde). The stereocenter of the auxiliary, along with the rigid dichlorophenyl group, creates a chiral environment that sterically blocks one face of the reactive center, forcing an incoming reagent to attack from the opposite, less-hindered face. organic-chemistry.org This mechanism induces high diastereoselectivity. Subsequent removal of the auxiliary reveals the enantiomerically enriched product. This strategy has been successfully applied using similar amino alcohols in reactions like alkylations, aldol (B89426) reactions, and Diels-Alder reactions. organic-chemistry.orgsigmaaldrich.com

Ligand Design for Asymmetric Catalysis

The development of chiral ligands for transition metal-catalyzed asymmetric reactions is a cornerstone of modern organic synthesis. Amino alcohols are excellent precursors for ligands because the nitrogen and oxygen atoms can coordinate to a metal center, forming a stable chelate ring. researchgate.netnih.gov

This compound can be readily converted into a variety of chiral ligands. For example, reaction of the amino group with phosphine-containing reagents or other coordinating groups can generate bidentate or tridentate ligands.

Table 2: Potential Ligand Types and Catalytic Applications

| Ligand Type | Metal | Potential Asymmetric Reaction |

|---|---|---|

| Phosphine-Aminoalcohol | Rhodium, Iridium | Asymmetric Hydrogenation |

| Oxazoline | Copper, Palladium | Conjugate Addition, Allylic Alkylation |

| Schiff Base | Vanadium, Titanium | Asymmetric Oxidation, Cyanohydrin Formation sigmaaldrich.com |

| Bidentate N,O-Ligand | Zinc, Nickel | Aldehyde Alkynylation, Propargylation researchgate.netnih.gov |

When complexed with a suitable metal, the resulting chiral catalyst can promote reactions with high enantioselectivity. The 2,3-dichloro-substituted phenyl ring plays a crucial role by influencing the electronic properties and the steric environment of the catalytic pocket, which can be fine-tuned to optimize selectivity and activity for a specific transformation.

Precursor for the Synthesis of Novel Organic Scaffolds (non-biological activity focused)

Beyond traditional synthesis, there is growing interest in creating well-defined molecular scaffolds for applications in materials science and supramolecular chemistry. mdpi.com These scaffolds serve as rigid frameworks for attaching various functional units in a controlled spatial arrangement.

This compound can function as a versatile hub for constructing such scaffolds. mdpi.com The amino and hydroxyl groups serve as orthogonal points for chemical modification, allowing for the stepwise and controlled assembly of larger structures. For example:

Linear Scaffolds: The compound can be polymerized through reactions involving both the amino and hydroxyl groups to create chiral polymers.

Branched Architectures: The aromatic ring can be further functionalized, creating additional points for attachment and leading to the formation of dendrimers or other branched structures.

Self-Assembled Systems: The molecule's structure, with its potential for hydrogen bonding (amine, hydroxyl) and aromatic interactions (dichlorophenyl ring), could be exploited in the design of molecules that self-assemble into ordered supramolecular structures like gels or liquid crystals.

In this context, the focus is not on biological activity but on the physical and material properties that arise from these highly organized, chiral molecular architectures.

Analytical Method Development for Research Purity and Stereochemical Purity

Chromatographic Separation Techniques

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely adopted method for the purity analysis and quantification of non-volatile, polar organic compounds like "2-Amino-1-(2,3-dichlorophenyl)ethanol HCl". A stability-indicating RP-HPLC method can effectively separate the main compound from process-related impurities and degradation products. pensoft.net

The method typically employs a C18 stationary phase, which provides excellent resolving power for a wide range of analytes. researchgate.net The mobile phase is generally a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer (e.g., phosphate (B84403) buffer) to control the pH and ensure consistent ionization of the amino group, leading to sharp and symmetrical peaks. researchgate.net Isocratic elution, where the mobile phase composition remains constant, is often sufficient for routine purity checks. researchgate.net Detection is commonly performed using a UV/VIS detector at a wavelength where the dichlorophenyl group exhibits strong absorbance, for instance, around 225 nm. pensoft.netresearchgate.net

Method validation is performed according to established guidelines to ensure the method is fit for its intended purpose. researchgate.net Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). nih.gov A well-validated method will demonstrate good linearity (correlation coefficient, r² > 0.999), high accuracy (typically 93-110%), and good precision (relative standard deviation, RSD < 8%). nih.gov

Table 1: Typical RP-HPLC Parameters for Purity Assessment

| Parameter | Typical Value/Condition |

|---|---|

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v) researchgate.net |

| Elution Mode | Isocratic researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Column Temperature | 30 °C researchgate.net |

| Detection | UV at 225 nm researchgate.net |

| Injection Volume | 10-20 µL |

Since "this compound" possesses a chiral center, determining its enantiomeric purity or enantiomeric excess (e.e.) is critical. Both chiral HPLC and chiral Gas Chromatography (GC) are powerful techniques for this purpose.

Chiral HPLC: This is often the preferred method for the direct separation of enantiomers without derivatization. The separation is achieved using a chiral stationary phase (CSP). For amino alcohols, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclofructan-based CSPs are highly effective. chromatographyonline.com The mobile phase conditions, including the choice of organic modifier (e.g., ethanol (B145695), methanol) and additives (e.g., trifluoroacetic acid, triethylamine), are optimized to achieve baseline separation of the enantiomers. chromatographyonline.com The use of acidic and basic additives can improve peak shape and chiral recognition by ensuring the analyte is ionized and interacts favorably with the CSP. chromatographyonline.com

Chiral GC: Gas chromatography can also be used for enantioseparation, but it requires the analyte to be volatile and thermally stable. sigmaaldrich.com Since amino alcohols are polar and non-volatile, a derivatization step is mandatory. sigmaaldrich.com A common approach is a two-step conversion to N-trifluoroacetyl-O-alkyl esters, which are sufficiently volatile for GC analysis. nih.gov The derivatized enantiomers are then separated on a chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative. This method is highly sensitive, with detection limits potentially in the picogram range. nih.gov

Table 2: Comparison of Chiral HPLC and Chiral GC for Enantiomeric Excess Determination

| Feature | Chiral HPLC | Chiral GC |

|---|---|---|

| Derivatization | Often not required (direct analysis) | Mandatory (e.g., acylation, esterification) nih.gov |

| Stationary Phase | Chiral Stationary Phase (CSP), e.g., Cyclofructan, Polysaccharide chromatographyonline.com | Chiral Capillary Column, e.g., Cyclodextrin-based |

| Mobile/Carrier Gas | Liquid (e.g., Hexane/Ethanol, Acetonitrile/Methanol) chromatographyonline.com | Inert Gas (e.g., Helium, Hydrogen) |

| Sensitivity | High | Very High nih.gov |

| Key Advantage | Direct analysis, avoids potential side reactions from derivatization | High resolution and sensitivity |

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties for chromatography. libretexts.org For "this compound," this is particularly relevant for GC analysis and can also be used to enhance detection in HPLC.

For GC Analysis: The primary goal of derivatization is to increase volatility by masking the polar hydroxyl (-OH) and amino (-NH2) groups. sigmaaldrich.com

Silylation: This is a common technique where active hydrogens are replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. libretexts.org Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used. sigmaaldrich.com TBDMS derivatives are generally more stable and less sensitive to moisture than TMS derivatives. sigmaaldrich.com

Acylation/Alkylation: The amino and hydroxyl groups can be acylated or alkylated. A two-step protocol to form N-trifluoroacetyl-O-methyl esters is a proven method for the GC analysis of amino acids and related compounds. nih.gov Alkylation using reagents like methyl chloroformate (MCF) is another option. nih.gov

For HPLC Analysis: Derivatization in HPLC is typically performed to introduce a "tag" that enhances detectability, especially when the native analyte has a poor chromophore or lacks fluorescence. libretexts.org Common derivatization reagents for primary amines include:

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to yield highly fluorescent isoindole derivatives, enabling sensitive fluorescence detection. nih.gov

9-Fluorenylmethylchloroformate (FMOC): Reacts with both primary and secondary amines to form stable, fluorescent derivatives. nih.gov

Dabsyl chloride (Dabsyl-Cl): Provides a strong chromophore, allowing for sensitive detection in the visible light range. libretexts.org

Table 3: Common Derivatization Reagents for Amino Alcohols

| Reagent | Target Functional Group | Analytical Technique | Purpose |

|---|---|---|---|

| MTBSTFA | -OH, -NH2 | GC | Increases volatility and thermal stability sigmaaldrich.com |

| BSTFA | -OH, -NH2 | GC | Increases volatility and thermal stability sigmaaldrich.com |

| TFAA/Alkyl Alcohol | -OH, -NH2 | GC | Forms volatile esters/amides for enantioseparation nih.gov |

| OPA/Thiol | -NH2 | HPLC | Forms fluorescent derivative for enhanced detection nih.gov |

| FMOC | -NH2 | HPLC | Forms fluorescent derivative for enhanced detection nih.gov |

Spectroscopic Quantification Methods (e.g., Quantitative NMR)

While chromatography is excellent for determining relative purity, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a powerful method for determining the absolute purity or concentration of a substance without the need for an identical reference standard of the analyte. The principle of qNMR is based on the direct proportionality between the integrated area of a resonance signal and the number of nuclei contributing to that signal.

For qNMR analysis of "this compound," a specific, well-resolved proton signal from the molecule is chosen for quantification. Suitable signals would be the methine proton (-CH(OH)-) or one of the distinct aromatic protons that does not overlap with other signals.